1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole and pyrazole rings through cyclization reactions, followed by the introduction of the thiophene and carboxamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound shows potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through mechanisms such as inhibition, activation, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole, pyrazole, and thiophene rings. Examples are:
- 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
- 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(pyridine-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
What sets 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide apart is its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N6OS |
---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N6OS/c1-8(2)12-15-14(18-17-12)16-13(21)10-7-9(19-20(10)3)11-5-4-6-22-11/h4-8H,1-3H3,(H2,15,16,17,18,21) |
InChI Key |
CWGFWPDTDUVACH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CS3 |
Origin of Product |
United States |
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